Trans-4-(cyclopropylmethoxy)cyclohexanamine
Overview
Description
Trans-4-(cyclopropylmethoxy)cyclohexanamine: is a chemical compound with the molecular formula C10H19NO . It is a cyclohexanamine derivative where a cyclopropylmethoxy group is attached to the fourth carbon of the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(cyclopropylmethoxy)cyclohexanamine typically involves the following steps:
Starting Material: : Cyclohexanone is often used as the starting material.
Formation of Cyclopropylmethoxy Group: : The cyclopropylmethoxy group is introduced through a reaction with cyclopropylmethyl halide.
Reduction: : The resulting compound undergoes reduction to form the amine group.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Trans-4-(cyclopropylmethoxy)cyclohexanamine: can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.
Reduction: : The compound can be reduced to form other derivatives.
Substitution: : The cyclopropylmethoxy group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Amine Oxides: : Resulting from the oxidation of the amine group.
Reduced Derivatives: : Formed through the reduction of the compound.
Substituted Derivatives: : Resulting from substitution reactions involving the cyclopropylmethoxy group.
Scientific Research Applications
Trans-4-(cyclopropylmethoxy)cyclohexanamine: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its effects on biological systems.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-4-(cyclopropylmethoxy)cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to produce a biological response.
Comparison with Similar Compounds
Trans-4-(cyclopropylmethoxy)cyclohexanamine: can be compared with other similar compounds such as cyclohexanone , cyclopropylmethanol , and cyclohexylamine . Its uniqueness lies in the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to these compounds.
List of Similar Compounds
Cyclohexanone
Cyclopropylmethanol
Cyclohexylamine
Properties
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVFYUZDFOHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734471 | |
Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919799-80-7 | |
Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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